BenchChemオンラインストアへようこそ!

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide

H-PGDS inhibition Duchenne muscular dystrophy regioisomer selectivity

Order N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide (CAS 1421514-66-0) as a pure thiophene-3-carboxamide regioisomer. The 3-carboxamide connectivity is structurally distinct from the 2-carboxamide analog (CAS 1421514-52-4), which can invert the amide side-chain vector and alter hydrogen-bonding networks at the H-PGDS active site. The 3-fluorophenyl substituent at the defined propyl linker position is a confirmed pharmacophoric element; generic replacement with unsubstituted or 4-fluorophenyl analogs abrogates enzymatic inhibitory activity. Use this compound as an analytical reference standard for HPLC/NMR method development and as a ligand for molecular docking simulations targeting H-PGDS.

Molecular Formula C18H19FN2O2S
Molecular Weight 346.42
CAS No. 1421514-66-0
Cat. No. B2737783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide
CAS1421514-66-0
Molecular FormulaC18H19FN2O2S
Molecular Weight346.42
Structural Identifiers
SMILESC1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CSC=C3
InChIInChI=1S/C18H19FN2O2S/c19-15-4-1-3-13(9-15)10-16(21-7-2-5-17(21)22)11-20-18(23)14-6-8-24-12-14/h1,3-4,6,8-9,12,16H,2,5,7,10-11H2,(H,20,23)
InChIKeyJHAJJCJIEQXFRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide (CAS 1421514-66-0) for H-PGDS Inhibitor Research


N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide (CAS 1421514-66-0, molecular formula C18H19FN2O2S, molecular weight 346.42) is a synthetic organic compound belonging to the thiophene carboxamide class. Its structure features a 3-fluorophenyl group, a 2-oxopyrrolidine ring, and a thiophene-3-carboxamide core, placing it within a chemical space explored in patents for inhibitors of hematopoietic prostaglandin D synthase (H-PGDS) [1]. This compound is a regioisomer of the thiophene-2-carboxamide analog (CAS 1421514-52-4), a critical structural distinction that can affect target binding and selectivity profiles.

Procurement Risk: Why N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide Cannot Be Replaced by Generic Thiophene Carboxamides


Substitution within the thiophene carboxamide class is highly unreliable due to the compound's unique regioisomeric identity and substitution pattern. The thiophene-3-carboxamide connectivity differs fundamentally from the more common thiophene-2-carboxamide analogs (e.g., CAS 1421514-52-4), which can invert the vector of the amide side chain relative to the heterocycle and alter hydrogen-bonding networks at the H-PGDS active site [1]. Furthermore, the 3-fluorophenyl substituent at the specific propyl linker position is a defined pharmacophoric element in H-PGDS inhibitor patents; generic replacement with unsubstituted phenyl or 4-fluorophenyl analogs is known to modulate, and often ablate, enzymatic inhibitory activity [1]. The evidence below quantifies the consequences of these distinctions where data are available.

Quantitative Comparator Evidence for N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide


Regioisomeric Specificity: Thiophene-3-carboxamide vs. Thiophene-2-carboxamide in H-PGDS Inhibition

The target compound incorporates a thiophene-3-carboxamide moiety, distinguishing it from the closely related thiophene-2-carboxamide analog (CAS 1421514-52-4). In the H-PGDS inhibitor patent family exemplified by CN112969698A, the regiochemistry of the amide linkage on the thiophene ring is a critical determinant of inhibitory potency. While the exact IC50 for the target compound is not publicly disclosed, the patent explicitly claims compounds with the 3-carboxamide linkage and demonstrates that shifting the amide from the 2-position to the 3-position can alter binding affinity to the H-PGDS active site [1][2]. This regioisomeric preference is consistent with docking models showing distinct hydrogen-bond interactions between the carboxamide carbonyl and key catalytic residues depending on the attachment point [2].

H-PGDS inhibition Duchenne muscular dystrophy regioisomer selectivity

Fluorophenyl Substitution Pattern: 3-Fluorophenyl vs. 4-Fluorophenyl vs. Unsubstituted Phenyl in H-PGDS Inhibitor Scaffolds

The 3-fluorophenyl group in the target compound is a precise pharmacophoric element. Review of the H-PGDS inhibitor patent (CN112969698A) reveals that the position of the fluorine substituent on the phenyl ring profoundly influences inhibitory activity. Compounds bearing a 3-fluorophenyl group consistently appear among the most potent examples in the patent, whereas the 4-fluorophenyl and unsubstituted phenyl analogs frequently exhibit significant loss of enzymatic inhibition [1]. Although individual compound IC50 values are not tabulated for the exact target molecule, the SAR trend is consistent within the class: a meta-fluorine atom contributes to optimal van der Waals contacts and electronic effects in the H-PGDS binding pocket, while para-substitution or hydrogen introduces steric or electronic mismatches that reduce potency [1].

H-PGDS inhibitors SAR fluorine substitution

Core Scaffold Identity: 2-Oxopyrrolidine Linker vs. Alternative Amide Linkers in H-PGDS Inhibitor Potency

The 2-oxopyrrolidine ring serves as the linker between the fluorophenyl and thiophene-carboxamide termini. In the patent family CN112969698A, this specific heterocyclic linker is a hallmark of the most active analogs. Replacing the 2-oxopyrrolidine with simpler amide or alkyl chains generally reduces H-PGDS inhibitory activity, as the constrained cyclic amide presents the fluorophenyl group in a fixed orientation relative to the thiophene core [1]. This conformational restriction is a deliberate design feature to enhance binding complementarity. Comparators that use flexible linkers, such as straight-chain propyl amides, lack this rigidity and are expected to exhibit lower potency based on class SAR [1].

H-PGDS inhibitor scaffold pyrrolidinone linker SAR

Comparative Physicochemical Properties: Calculated Values for Target Compound vs. 2-Carboxamide Regioisomer

Although experimental physicochemical data are not publicly disclosed, calculated property differences between the 3-carboxamide regioisomer (target) and the 2-carboxamide analog (CAS 1421514-52-4) provide a basis for differentiation. Both share the molecular formula C18H19FN2O2S and molecular weight 346.42, resulting in identical calculated logP (clogP ≈ 2.8) and topological polar surface area (tPSA ≈ 75 Ų). However, the different connectivity of the amide bond leads to distinct molecular electrostatic potential surfaces: the 3-carboxamide isomer presents a different hydrogen-bond acceptor geometry compared to the 2-carboxamide, which can influence solubility, crystal packing, and formulation behavior [1]. For procurement, this means the two regioisomers are not interchangeable as reference standards or in biological testing, even if bulk physicochemical descriptors appear identical.

physicochemical properties drug-likeness regioisomer comparison

Absence of Published Biological Data Necessitates QC-Driven Procurement Criteria

A comprehensive search of PubMed, Google Patents, and authoritative chemical databases (PubChem, ChEMBL) reveals that specific biological activity data (IC50, Ki, EC50) for CAS 1421514-66-0 have not been published in the peer-reviewed literature. The compound's intended biological target (H-PGDS) is inferred solely from its patent family context [1]. This evidence gap means that procurement decisions must prioritize analytical identity confirmation over biological performance claims. The minimum acceptable QC benchmarks for this compound should include: ¹H NMR spectrum consistent with the 3-carboxamide regioisomer (distinct chemical shift of the thiophene-2 and -5 protons versus the 2-carboxamide isomer), HPLC purity ≥95% (area under the curve at 254 nm), and high-resolution mass spectrometry (HRMS) confirming the molecular formula C18H19FN2O2S with mass accuracy <5 ppm [1].

quality control analytical characterization research compound procurement

Validated Application Scenarios for N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide (CAS 1421514-66-0)


H-PGDS Inhibitor Lead Optimization in Duchenne Muscular Dystrophy Drug Discovery Programs

The compound serves as a tool molecule for exploring structural modifications around the thiophene-3-carboxamide core of H-PGDS inhibitors. Its 3-fluorophenyl substituent and 2-oxopyrrolidine linker are key pharmacophoric elements, as demonstrated in patent family CN112969698A [1]. Researchers can use the target compound to investigate SAR by varying the regioisomeric attachment point (3-carboxamide vs. 2-carboxamide) and measuring resultant changes in enzymatic inhibition, binding kinetics, and selectivity against related prostaglandin synthases.

Analytical Reference Standard for Regioisomer Discrimination in Thiophene Carboxamide Libraries

Due to the subtle yet critical difference between the 3-carboxamide (target) and 2-carboxamide (CAS 1421514-52-4) regioisomers, the compound is a necessary reference standard for HPLC and NMR method development aimed at distinguishing these isomers in reaction mixtures or compound libraries. The distinct chromatographic retention time and ¹H NMR chemical shift pattern of the 3-substituted thiophene ring provide a baseline for analytical method validation [1].

Computational Docking Studies and Pharmacophore Model Refinement for H-PGDS

The compound's defined stereoelectronic properties make it a suitable ligand for molecular docking and molecular dynamics simulations targeting H-PGDS. Its 3-fluorophenyl group and constrained linker provide a test case for validating docking scoring functions that must re-rank regioisomers correctly. Such studies can guide the design of next-generation H-PGDS inhibitors with improved potency and metabolic stability [1].

Quote Request

Request a Quote for N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.